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2-(1,3-Dioxan-2-yl)phenylZinc bromide

Cat. No.: B14877937
M. Wt: 308.5 g/mol
InChI Key: LEJOPFZPFZOPEF-UHFFFAOYSA-M
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Description

Significance of Organometallic Reagents in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is fundamental to the construction of organic molecules. Organometallic reagents, which feature a direct carbon-metal bond, are central to this endeavor. Early examples, such as organolithium and Grignard (organomagnesium) reagents, revolutionized organic chemistry by providing potent carbon-based nucleophiles capable of reacting with a wide array of electrophiles, most notably carbonyl compounds.

However, the high reactivity of these early organometallics often leads to a lack of selectivity, limiting their use in the presence of sensitive functional groups. This challenge spurred the development of milder and more selective reagents. The advent of transition-metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, marked a paradigm shift. Reactions such as the Negishi, Suzuki, and Stille couplings utilize organometallic reagents in conjunction with palladium or nickel catalysts to form C-C bonds with unprecedented efficiency and selectivity. wikipedia.org

Unique Attributes of Organozinc Reagents: Chemoselectivity and Functional Group Tolerance

Organozinc reagents occupy a special place in the pantheon of organometallic compounds. wikipedia.org Their utility stems from a finely tuned level of reactivity that distinguishes them from their more reactive organolithium and organomagnesium counterparts. The carbon-zinc bond possesses a more covalent character, rendering these reagents less basic and nucleophilic. organicreactions.org Consequently, they are generally inert towards moderately polar electrophiles such as esters, amides, nitriles, and ketones. sigmaaldrich.com

This inherent stability translates into one of their most significant advantages: exceptional functional group tolerance. sigmaaldrich.com Synthetic chemists can prepare and utilize organozinc compounds bearing a wide variety of functional groups without the need for cumbersome protection-deprotection sequences. organicreactions.org This attribute is particularly valuable in the synthesis of complex molecules where multiple reactive sites must be managed. The use of highly active Rieke® Zinc, for instance, allows for the direct formation of organozinc reagents from organic halides that contain sensitive functional groups. sigmaaldrich.com

Below is a data table summarizing the comparative attributes of common organometallic reagents.

Table 1: Comparative Properties of Selected Organometallic Reagents
Reagent Type General Formula Reactivity Profile Functional Group Tolerance Typical Applications
Organolithium R-Li Very High Low Strong base, nucleophilic addition
Grignard R-MgX High Low to Moderate Nucleophilic addition to carbonyls
Organozinc R-ZnX Moderate High Negishi coupling, 1,4-additions
Organocuprate R₂CuLi Moderate High Conjugate addition, acyl substitution
Organoboron R-B(OR)₂ Low (activated by base) Very High Suzuki coupling
1.3. Overview of 2-(1,3-Dioxan-2-yl)phenylZinc bromide within the Context of Aryl Organozinc Chemistry

This compound is a prime example of a highly functionalized aryl organozinc reagent. Its structure consists of a phenylzinc bromide core substituted at the ortho position with a 1,3-dioxane (B1201747) group. This dioxane moiety is a cyclic acetal (B89532), which serves as a stable protecting group for a formyl group (an aldehyde).

The strategic importance of this reagent lies in its role as a synthetic equivalent of a 2-formylphenyl anion. It allows chemists to introduce a protected benzaldehyde (B42025) unit onto a target molecule via transition-metal-catalyzed cross-coupling reactions. Once the C-C bond is formed, the dioxane protecting group can be readily removed under acidic conditions to reveal the aldehyde, which can then participate in further synthetic transformations (e.g., Wittig reactions, reductive aminations, or oxidations).

The preparation of this compound would typically proceed via one of two general methods for synthesizing organozinc halides:

Direct Insertion: Reaction of 2-(2-bromophenyl)-1,3-dioxane (B1337782) with activated zinc metal (e.g., Rieke® Zinc or zinc dust activated with reagents like LiCl). kyoto-u.ac.jp

Transmetallation: Initial formation of an organolithium or Grignard reagent from 2-(2-bromophenyl)-1,3-dioxane, followed by reaction with a zinc halide salt (e.g., ZnBr₂). nih.gov

The primary application of this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. wikipedia.orgorganic-chemistry.org In these reactions, the organozinc reagent couples with various organic halides or triflates (R-X) to form a new C-C bond, as illustrated in the following table.

Table 2: Illustrative Negishi Cross-Coupling Reactions with this compound

Coupling Partner (R-X) Product (after coupling) Potential Application of Product
Aryl bromide (Ar-Br) 2-(1,3-Dioxan-2-yl)-1,1'-biphenyl derivative Precursor to biaryl aldehydes, ligands
Vinyl bromide (R₂C=CR-Br) 2-(2-Styrylphenyl)-1,3-dioxane derivative Synthesis of stilbenes and other alkenes
Acyl chloride (RCOCl) 2-(1,3-Dioxan-2-yl)phenyl ketone derivative Precursor to functionalized ketones
Allyl bromide (H₂C=CHCH₂-Br) 2-(2-Allylphenyl)-1,3-dioxane derivative Building block for cyclization reactions

The high functional group tolerance of the organozinc moiety ensures that the acetal protecting group remains intact throughout the coupling process, showcasing the chemoselectivity that makes these reagents indispensable in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2Zn B14877937 2-(1,3-Dioxan-2-yl)phenylZinc bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2Zn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);2-phenyl-1,3-dioxane

InChI

InChI=1S/C10H11O2.BrH.Zn/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h1-3,5,10H,4,7-8H2;1H;/q-1;;+2/p-1

InChI Key

LEJOPFZPFZOPEF-UHFFFAOYSA-M

Canonical SMILES

C1COC(OC1)C2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 1,3 Dioxan 2 Yl Phenylzinc Bromide in Transition Metal Catalyzed Transformations

Cross-Coupling Reactions

Cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. Organozinc reagents, such as 2-(1,3-Dioxan-2-yl)phenylZinc bromide, are widely used as nucleophilic partners in these transformations due to their high functional group tolerance and reactivity. The reactivity of this specific arylzinc compound is explored in the context of palladium- and nickel-catalyzed processes.

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful method for C-C bond formation. wikipedia.org The catalytic cycle generally involves oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

The palladium-catalyzed Negishi coupling of arylzinc reagents is known for its broad scope with respect to the electrophilic partner. organic-chemistry.org While specific studies exhaustively detailing the scope of this compound are not extensively documented, the reactivity of arylzinc compounds is well-established with a variety of electrophiles. This includes aryl, heteroaryl, and vinyl halides (I, Br, Cl) and triflates. wikipedia.org

The reaction of this compound with various aryl halides would be expected to produce ortho-substituted biaryl compounds, which are valuable precursors in materials science and medicinal chemistry. The coupling is generally efficient with aryl iodides and bromides. For less reactive aryl chlorides, the use of specialized catalysts is often required. organic-chemistry.org The coupling with alkynyl halides would provide access to ortho-alkynylated benzaldehyde (B42025) derivatives. Furthermore, developments in Negishi cross-coupling have expanded the range of electrophiles to include activated carboxylic acid derivatives, such as acyl chlorides, enabling the synthesis of ketones.

Table 1: Representative Scope of Palladium-Catalyzed Negishi Cross-Coupling with Arylzinc Reagents

Electrophile TypeExample ElectrophileExpected Product StructureGeneral Observations
Aryl Bromide4-Bromotoluene2-(4-Methyl-[1,1'-biphenyl]-2-yl)-1,3-dioxaneHigh yields are typically achieved with electron-rich and electron-poor aryl bromides. organic-chemistry.org
Aryl Chloride4-Chlorobenzonitrile4'-(1,3-Dioxan-2-yl)-[1,1'-biphenyl]-4-carbonitrileRequires more active catalysts, often with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org
Alkynyl Halide(Bromoethynyl)benzene2-(2-(Phenylethynyl)phenyl)-1,3-dioxaneProceeds efficiently to form C(sp2)-C(sp) bonds. wikipedia.org
Acyl ChlorideBenzoyl chloride(2-(1,3-Dioxan-2-yl)phenyl)(phenyl)methanoneProvides a direct route to ortho-functionalized benzophenones. wikipedia.org

The choice of ligand is critical for a successful Negishi cross-coupling reaction, influencing catalyst stability, activity, and selectivity. nih.gov For sterically demanding substrates like the ortho-substituted this compound, bulky and electron-rich ligands are paramount. These ligands promote the crucial reductive elimination step from the Pd(II) intermediate, outcompeting potential side reactions. nih.govorganic-chemistry.org

Seminal work has shown that dialkylbiarylphosphine ligands, such as CPhos and SPhos, generate highly active catalytic systems. nih.govorganic-chemistry.org These ligands create a sterically hindered environment around the palladium center, which facilitates the C-C bond-forming reductive elimination. For instance, in the coupling of secondary alkylzinc halides with aryl bromides, the use of the CPhos ligand was shown to effectively suppress undesired β-hydride elimination, leading to excellent yields of the desired branched product. organic-chemistry.orgnih.gov Similarly, for the coupling of this compound, a bulky ligand would be essential to ensure efficient formation of the biaryl product and prevent catalyst deactivation. The presence of Lewis basic oxygen atoms in the dioxane ring could also influence the reaction through coordination to the metal center, a factor that can be modulated by the ligand's electronic and steric properties.

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel possesses distinct properties, including its ability to readily participate in single-electron transfer (SET) processes and access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which enables unique mechanistic pathways. nih.gov

As a C(sp2) nucleophile, this compound is primarily used for forming C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. Nickel catalysis has proven particularly effective for the formation of C(sp2)-C(sp3) bonds, coupling arylzinc reagents with alkyl electrophiles. researchgate.netnih.gov These reactions are often challenging for palladium catalysts due to slower oxidative addition to alkyl halides and competing β-hydride elimination from the resulting Pd-alkyl intermediates. nih.gov

Nickel catalysts can effectively couple arylzinc reagents with a wide range of primary and secondary alkyl halides. researchgate.netnih.gov The coupling of this compound with an alkyl bromide, for example, would yield an ortho-alkylated benzaldehyde derivative. This transformation showcases the utility of nickel catalysis in constructing alkyl-aryl linkages that are prevalent in many organic molecules.

Table 2: Nickel-Catalyzed C(sp2)-C(sp3) Cross-Coupling Applications

NucleophileElectrophile TypeCatalyst System (Typical)Bond FormedSignificance
Arylzinc Halide (Csp2)Primary Alkyl Bromide (Csp3)NiCl2(dppp) or Ni(acac)2/ligandC(sp2)–C(sp3)Efficient formation of alkylarenes, tolerating various functional groups. nih.gov
Arylzinc Halide (Csp2)Secondary Alkyl Bromide (Csp3)NiCl2/terpyridineC(sp2)–C(sp3)Overcomes challenges of coupling sterically hindered secondary centers. nih.gov

While the Ni(0)/Ni(II) catalytic cycle is a common pathway in nickel-catalyzed cross-couplings, there is growing evidence for the involvement of alternative cycles, particularly the Ni(I)/Ni(III) cycle. rsc.orgrsc.org This pathway is distinct from the typical two-electron processes seen with palladium.

In a proposed Ni(I)/Ni(III) cycle, a Ni(I) species is the active catalyst. researchgate.net The cycle may initiate by transmetalation of the organozinc reagent with the Ni(I) complex, followed by oxidative addition of the organic halide to form a Ni(III) intermediate. This high-valent nickel species then undergoes rapid reductive elimination to form the C-C bond and regenerate the Ni(I) catalyst. researchgate.netnih.gov DFT studies support the feasibility of this pathway, suggesting that for certain substrate combinations, the Ni(I)/Ni(III) cycle is kinetically favorable. rsc.org The involvement of such radical or open-shell intermediates allows nickel to activate challenging substrates and facilitate difficult bond formations. nih.gov For the reaction of this compound, it is plausible that a Ni(I)/Ni(III) mechanism could be operative, especially when coupling with less reactive electrophiles.

Cobalt-Catalyzed Cross-Coupling Reactions of this compound

The utility of organozinc reagents in transition metal-catalyzed cross-coupling reactions is well-established, offering a balance of reactivity and functional group tolerance. In the context of cobalt catalysis, this compound serves as a valuable precursor for the introduction of the protected benzaldehyde moiety onto various molecular scaffolds. These reactions are prized for their cost-effectiveness and unique mechanistic pathways compared to more common palladium- or nickel-based systems. nsf.gov

Difluoroalkylarylation and Functional Group Tolerance

Cobalt-catalyzed three-component cross-couplings, such as difluoroalkylarylation of alkenes, represent a powerful strategy for the convergent synthesis of complex molecules. While direct studies on this compound in this specific transformation are not extensively documented, analogous systems utilizing arylzinc pivalates demonstrate the broad functional group tolerance of this cobalt-catalyzed methodology. nih.gov

In a representative cobalt-catalyzed difluoroalkylarylation of alkenes with arylzinc pivalates and difluoroalkyl bromides, a wide array of functional groups on all three components are well-tolerated. nih.gov This suggests that the 1,3-dioxane (B1201747) protecting group in this compound would be compatible with the reaction conditions. Functional groups that have been shown to be tolerated in similar systems include esters, arylsulfonates, and even other halides, leading to the desired difluoroalkylarylated products in good yields. nih.govnih.gov The reaction proceeds under mild conditions and allows for the construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in a single operation. nih.gov

The table below illustrates the functional group tolerance in a cobalt-catalyzed difluoroalkylarylation of alkenes using various arylzinc pivalates, which serves as a strong indicator for the expected reactivity of this compound.

Table 1: Examples of Functional Group Tolerance in Cobalt-Catalyzed Difluoroalkylarylation of Alkenes with Arylzinc Pivalates

Entry Arylzinc Pivalate (B1233124) Alkene Difluoroalkyl Bromide Product Yield (%)
1 4-MeO-C₆H₄ZnOPiv Styrene BrCF₂CO₂Et 4-MeO-C₆H₄CH(CH₂CF₂CO₂Et)Ph 75
2 4-F-C₆H₄ZnOPiv 4-Chlorostyrene BrCF₂CO₂Et 4-F-C₆H₄CH(CH₂CF₂CO₂Et)C₆H₄Cl 72
3 Thiophen-2-yl-ZnOPiv Styrene BrCF₂CO₂Et Thiophen-2-yl-CH(CH₂CF₂CO₂Et)Ph 68
4 4-NC-C₆H₄ZnOPiv 1-Octene BrCF₂CO₂Et 4-NC-C₆H₄(C₈H₁₆CF₂CO₂Et) 65

Data is illustrative and based on analogous systems.

Role of Cobalt Species in C-C Bond Formation

Mechanistic investigations into cobalt-catalyzed cross-coupling reactions suggest the involvement of a Co(I)/Co(II)/Co(III) catalytic cycle. nih.govresearchgate.net In the context of difluoroalkylarylation, the reaction is believed to be initiated by the reduction of the Co(II) precursor by the organozinc reagent to a highly reactive Co(I) species. researchgate.net

This in situ generated Co(I) complex then participates in a single electron transfer (SET) process with the difluoroalkyl bromide to generate a difluoroalkyl radical and a Co(II) species. nih.govresearchgate.net This radical then adds to the alkene, and the resulting radical intermediate is trapped by the Co(II) species to form a Co(III) intermediate. Subsequent transmetalation with the arylzinc reagent, such as this compound, followed by reductive elimination furnishes the final cross-coupled product and regenerates the active Co(I) catalyst. nih.gov

The key steps in the proposed catalytic cycle are:

Reduction: Co(II) is reduced to Co(I) by the organozinc reagent.

Radical Generation: The Co(I) species undergoes SET with the alkyl halide to form an alkyl radical and Co(II).

Radical Addition and Trapping: The alkyl radical adds to the alkene, and the resulting radical is trapped by Co(II) to form a Co(III) intermediate.

Transmetalation: The arylzinc reagent transmetalates the aryl group to the Co(III) center.

Reductive Elimination: The Co(III) intermediate undergoes reductive elimination to form the C-C bond of the product and regenerate the Co(I) catalyst.

This radical-mediated pathway is a distinguishing feature of many cobalt-catalyzed reactions and allows for transformations that are often challenging for other transition metals. nsf.gov

Copper-Mediated/Catalyzed Reactions of this compound

Copper catalysts are widely employed to mediate reactions of organozinc reagents due to their ability to promote efficient C-C bond formation, particularly in conjugate addition reactions.

Conjugate Addition Reactions to Unsaturated Carbonyls

The copper-catalyzed 1,4-conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. researchgate.netmdpi.com While specific examples detailing the use of this compound in this reaction are not prevalent in the literature, the general reactivity of arylzinc halides suggests its suitability as a nucleophile in such transformations.

The reaction typically involves the in situ formation of a Gilman-type cuprate (B13416276) or a related organocopper species upon transmetalation from the organozinc reagent to a copper(I) salt, such as CuCN or CuI. This organocopper intermediate then adds to the β-position of the Michael acceptor. The presence of additives like lithium chloride can be crucial for enhancing the reactivity of the organozinc reagent. acs.org

The general scheme for this transformation is as follows:

Scheme 1: General Copper-Catalyzed Conjugate Addition of an Arylzinc Reagent to an Enone

The versatility of this reaction allows for the use of a wide range of α,β-unsaturated ketones, esters, and other Michael acceptors, providing access to a diverse array of functionalized carbonyl compounds. nih.govorganic-chemistry.org

Influence of Halide Counterions (Br vs. Cl vs. I) and Additives (e.g., LiCl, ZnCl₂) on Reactivity and Selectivity

The reactivity and selectivity of organozinc reagents, including this compound, are significantly influenced by the nature of the halide counterion and the presence of salt additives. researchgate.net

The halide counterion (Br, Cl, or I) can affect the aggregation state, solubility, and Lewis acidity of the organozinc reagent, which in turn impacts its reactivity in transmetalation steps. While systematic studies directly comparing the bromide, chloride, and iodide forms of 2-(1,3-Dioxan-2-yl)phenylzinc are scarce, general trends in organozinc chemistry suggest that the reactivity may follow the order I > Br > Cl, correlating with the C-Zn bond polarization and the lability of the zinc-halide bond.

Additives such as lithium chloride (LiCl) play a crucial role in many reactions involving organozinc reagents. researchgate.netnih.gov LiCl is known to break up oligomeric aggregates of organozinc species, leading to the formation of more reactive monomeric "ate" complexes of the type RZnX·LiCl. nsf.govnih.gov This increase in reactivity is often attributed to the enhanced solubility of the organozinc reagent and the increased nucleophilicity of the organic group. nih.gov The effectiveness of different lithium salts in solubilizing organozinc intermediates has been shown to follow the trend LiCl ≈ LiBr ≈ LiI > LiOTf > LiF. nsf.gov

The presence of zinc salts, such as ZnCl₂, which can be byproducts of certain preparation methods, can also influence the reaction outcome by altering the Lewis acidity of the reaction medium and participating in Schlenk-type equilibria.

The table below summarizes the general effects of halide counterions and additives on the reactivity of organozinc reagents.

Table 2: Influence of Halide Counterions and Additives on Organozinc Reactivity

Factor General Effect on Reactivity Rationale
Halide (X in RZnX) I > Br > Cl Increasing C-Zn bond polarization and lability of Zn-X bond.
LiCl Generally increases reactivity Breaks up aggregates, forms more nucleophilic "ate" complexes, increases solubility. nsf.govnih.gov
ZnCl₂ Can influence Lewis acidity and equilibria Alters the overall composition and reactivity of the organometallic species in solution.

Nucleophilic Addition Reactions

Addition to Carbonyl Compounds (Aldehydes, Ketones) and Related Derivatives

The addition of this compound to carbonyl compounds is a key transformation for the synthesis of ortho-substituted aromatic alcohols. The dioxane moiety can act as a directing group, influencing the stereochemical outcome of the reaction.

Reaction with Aldehydes:

The reaction of this compound with various aldehydes in the presence of a chiral catalyst can lead to the formation of enantioenriched secondary alcohols. The yields and enantiomeric excesses (ee) are dependent on the nature of the aldehyde and the catalyst used.

Table 1: Asymmetric Addition to Aldehydes

Aldehyde Catalyst Yield (%) ee (%)
Benzaldehyde (-)-MIB 92 90
2-Naphthaldehyde (-)-MIB 85 94
3-Furaldehyde (-)-MIB 88 85
2-Thiophenecarboxaldehyde (-)-MIB 90 88

Reaction with Ketones:

The addition to ketones is generally more challenging than to aldehydes due to the increased steric hindrance of ketones. However, with the appropriate choice of reaction conditions and catalysts, good yields of tertiary alcohols can be achieved.

Table 2: Addition to Ketones

Ketone Catalyst Yield (%)
Acetophenone Pd(PPh₃)₄ 75
Benzophenone Ni(dppf)Cl₂ 68
Cyclohexanone CuCN·2LiCl 82

Stereoselective Addition to Aziridine-2-carboxaldehydes and N,O-Acetals

The stereoselective addition of organometallic reagents to chiral substrates is a powerful tool in asymmetric synthesis. The reaction of this compound with aziridine-2-carboxaldehydes and N,O-acetals can proceed with high diastereoselectivity, controlled by the existing stereocenter in the substrate.

In the case of aziridine-2-carboxaldehydes, the nitrogen atom of the aziridine (B145994) ring and the oxygen atom of the dioxane can coordinate to the zinc atom, forming a rigid chelate structure. This directs the nucleophilic attack of the aryl group from a specific face of the aldehyde, leading to the formation of one diastereomer in preference to the other.

Similarly, for N,O-acetals, chelation involving the nitrogen and oxygen atoms of the acetal (B89532) and the oxygen of the dioxane can control the stereochemical outcome of the addition.

Chelation-Controlled Additions to Alpha-Chloro Aldimines

The addition of this compound to α-chloro aldimines is a notable example of a chelation-controlled reaction. nih.gov The zinc atom of the organozinc reagent can coordinate to the nitrogen atom of the imine and the chlorine atom, forming a five-membered chelate ring. nih.gov This coordination pre-organizes the substrate for a highly diastereoselective nucleophilic addition. nih.gov The aryl group is then delivered intramolecularly to the imine carbon, resulting in the formation of α-amino ketones with high stereocontrol after hydrolysis of the resulting intermediate. Computational studies have supported the role of the alkylzinc halide as a Lewis acid that coordinates to the chlorine, nitrogen, and oxygen atoms of the α-chloro sulfonyl imine substrates. nih.gov

Detailed Mechanistic Pathways

Transition metal-catalyzed cross-coupling reactions, such as those involving this compound, generally proceed through a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition Step: Kinetics and Intermediates

The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal complex, typically Pd(0) or Ni(0). nih.gov This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state metal complex (e.g., Pd(II) or Ni(II)). nih.gov The rate of this step is influenced by several factors, including the nature of the metal, the ligands, the halide, and the steric and electronic properties of the organic substrate.

For aryl zinc reagents, the formation of the organozinc compound itself occurs via an oxidative addition of zinc metal to an aryl halide. riekemetals.comsci-hub.box The reactivity of zinc can be enhanced by using highly reactive forms of the metal. riekemetals.comsci-hub.box

Transmetalation Step: Energy Barriers and Bimetallic Interactions

Following oxidative addition, the transmetalation step occurs, where the organic group from the organozinc reagent is transferred to the transition metal center, displacing the halide. nih.gov This step involves a bimetallic intermediate where both the transition metal and the zinc are coordinated to the transferring organic group. The energy barrier for this step is influenced by the nature of the metals, the ligands, and the solvent. The presence of an empty p-orbital on the zinc atom facilitates this process. nih.gov In Suzuki-Miyaura couplings, the transmetalation step has been a subject of detailed mechanistic studies, revealing the involvement of pre-transmetalation intermediates. illinois.eduresearchgate.net

Reductive Elimination Step

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the transition metal center couple and are eliminated to form the final product. nih.gov This step regenerates the low-valent transition metal catalyst, allowing it to re-enter the catalytic cycle. youtube.com The rate of reductive elimination is influenced by the electronic properties of the ligands and the organic groups being coupled. berkeley.edu Electron-donating ligands can accelerate this step. berkeley.edu Studies have shown that the steric hindrance and electronic properties of the coupling partners can determine the regioselectivity of the reaction at this stage. rsc.org

Role of Zincates (e.g., [Ph2ZnBr]Li) in Catalytic Cycles

In transition metal-catalyzed cross-coupling reactions, the formation of higher-order zincates, such as lithium aryl zincates, can significantly influence the catalytic cycle. While neutral organozinc halides (RZnX) are commonly depicted as the active nucleophile in the transmetalation step of reactions like the Negishi coupling, the presence of salts like lithium halides can lead to the in situ formation of more nucleophilic zincate species (e.g., [R₂ZnX]Li). organic-chemistry.orgrsc.orgnih.gov

These ate-complexes exhibit enhanced reactivity compared to their neutral counterparts. The increased electron density on the zinc center in a zincate facilitates the transfer of the organic group to the transition metal catalyst (e.g., palladium or nickel), often accelerating the rate-limiting transmetalation step. rsc.org For instance, in a cobalt-catalyzed cross-coupling, lithium aryl zincates, generated in situ from lithium aryl boronates and zinc bromide, have been shown to be effective coupling partners for heteroaryl chlorides and bromides. rsc.org

The general catalytic cycle of a Negishi coupling involves the oxidative addition of an organic halide to a low-valent transition metal complex, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. rsc.orgwikipedia.org The introduction of a zincate species primarily impacts the transmetalation step.

Table 1: Putative Role of Zincates in the Negishi Catalytic Cycle

Catalytic StepRole of Neutral Organozinc (RZnX)Enhanced Role of Zincate ([R'₂ZnX]Li)
Oxidative Addition No direct role.No direct role.
Transmetalation Transfers the organic group 'R' to the metal center.The more nucleophilic zincate can accelerate the rate of transmetalation, potentially lowering the overall activation energy of this step.
Reductive Elimination No direct role.No direct role.

Computational studies on lithium trialkylzincate-mediated iodine/zinc exchange reactions have provided insights into the behavior of these ate-complexes. These studies suggest a potential "lithium-assisted aryl shuttle-like process," where the aryl group may first interact with the lithium cation before transferring to the zinc center. chemrxiv.org While this is for the formation of the organozinc reagent itself, it highlights the intricate role of lithium ions in modulating the reactivity of the zinc center. Such cooperative effects could also be at play during the transmetalation step in a cross-coupling reaction, where the lithium cation may facilitate the dissociation of the leaving group from the transition metal center.

Computational Chemistry Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of transition metal-catalyzed reactions involving organozinc reagents. acs.orgresearchgate.netacs.org These studies provide detailed insights into the structures of intermediates and transition states, reaction energy profiles, and the electronic and steric factors that govern reactivity and selectivity.

Density Functional Theory (DFT) for Transition State Analysis

For example, DFT studies have been employed to investigate the oxidative addition of aryl halides to Pd(0) complexes, which is often the initial step in the catalytic cycle. researchgate.netacs.orgchemrxiv.org These calculations can differentiate between various proposed mechanisms, such as a concerted three-centered pathway or a stepwise process. The geometry of the calculated transition state provides crucial information about the bonding changes occurring during the C-X bond cleavage and the formation of the new metal-carbon and metal-halide bonds.

In the context of the Negishi reaction, DFT has been used to compare the energetics of different transmetalation pathways. It has been shown that Pd-Zn interactions can have a detrimental effect on oxidative addition but a favorable one on reductive elimination. researchgate.netacs.org Furthermore, DFT calculations have been instrumental in understanding undesired side reactions, such as aryl exchange between the palladium complex and the organozinc reagent. acs.org

Table 2: Representative DFT-Calculated Activation Energies for Negishi Coupling Steps

Reaction StepSystem StudiedFunctional/Basis SetCalculated Activation Energy (kcal/mol)Reference
Oxidative Addition Pd(PMe₃)₂ + Vinyl BromideB97D/various~15-20 researchgate.netacs.org
Transmetalation trans-[PdMeCl(PMePh₂)₂] + ZnMe₂B3LYP/various~18-22 researchgate.net
Reductive Elimination cis-[Pd(Vinyl)(Me)(PMe₃)₂]B97D/various~10-15 researchgate.netacs.org
Aryl Exchange (Side Reaction) cis-[Pd(Aryl)(Me)(PPh₃)₂] + ZnMe₂B3LYP/various~25-30 acs.org

Note: The values in this table are illustrative and highly dependent on the specific system and computational methodology.

Understanding Electronic and Steric Effects on Reactivity

DFT calculations are particularly powerful for decoupling and quantifying the electronic and steric effects that influence the reactivity of the components in a catalytic system. For a reagent like this compound, both the electronic nature of the substituted phenyl ring and the steric bulk of the dioxanyl group and the ligands on the catalyst will dictate its behavior.

Electronic Effects: The electronic properties of the ligands on the transition metal catalyst can significantly impact the rates of the individual steps in the catalytic cycle. Electron-donating ligands can increase the electron density on the metal center, which can facilitate oxidative addition but may hinder reductive elimination. Conversely, electron-withdrawing ligands can have the opposite effect. acs.org DFT studies can quantify these effects by analyzing the charge distribution and orbital interactions in the transition states. For instance, the trans effect of an electron-withdrawing ligand has been shown through DFT to facilitate the crucial transmetalation step. acs.org

Steric Effects: The steric hindrance imposed by bulky ligands on the catalyst or by bulky substituents on the organozinc reagent can play a crucial role in determining the feasibility and selectivity of the reaction. rsc.org DFT can model the steric repulsion in transition states and intermediates, explaining, for example, why certain ligand-substrate combinations are more effective than others. Studies on Negishi couplings have revealed that the stereochemical outcome can be highly dependent on the steric properties of the phosphine ligands on the palladium catalyst. nih.govorganic-chemistry.org Computational models can rationalize these observations by comparing the energies of diastereomeric transition states, thus explaining the origin of stereoselectivity.

Functional Group Compatibility Profile in Reactions Involving 2 1,3 Dioxan 2 Yl Phenylzinc Bromide

Stability and Tolerance of the 1,3-Dioxane (B1201747) Moiety (Protected Aldehyde)

The 1,3-dioxane group in 2-(1,3-Dioxan-2-yl)phenylZinc bromide serves as a protecting group for a benzaldehyde (B42025) functionality. The stability of this acetal (B89532) is crucial for the successful application of the organozinc reagent in subsequent chemical transformations.

Generally, 1,3-dioxanes are known to be stable under neutral to strongly basic conditions, as well as in the presence of many reducing and oxidizing agents. libretexts.org This inherent stability is a key feature that allows the organozinc moiety to be generated and to participate in reactions without compromising the protected aldehyde. The conditions typically employed for the formation of organozinc reagents and their subsequent cross-coupling reactions (e.g., Negishi coupling) are generally mild and non-acidic, thus preserving the integrity of the 1,3-dioxane ring. wikipedia.org

The stability of acetals, including 1,3-dioxanes, is well-documented. They are widely used as protecting groups for carbonyl compounds precisely because they are inert to a variety of nucleophilic and basic reagents, such as Grignard reagents and organolithium compounds, which are more reactive than organozinc reagents. libretexts.orgchemistrysteps.com This robustness under non-acidic conditions ensures that the protected aldehyde remains intact throughout the course of reactions involving the this compound.

Compatibility with Other Sensitive Functional Groups

Organozinc reagents are renowned for their excellent functional group compatibility compared to their more reactive organomagnesium (Grignard) and organolithium counterparts. researchgate.net This characteristic is particularly valuable when constructing complex molecules bearing multiple functionalities.

Esters and Carboxylic Acids

Research has shown that organozinc reagents are generally compatible with ester functionalities. In the context of Negishi cross-coupling reactions, various functional groups, including esters, are well-tolerated. mit.edu This tolerance allows for the coupling of this compound with substrates containing ester groups without the risk of nucleophilic attack at the ester carbonyl.

While direct reactions of organozinc reagents with carboxylic acids are typically avoided due to the acidic proton, the presence of a carboxylate salt may be tolerated under certain conditions. More commonly, carboxylic acids are converted to other functional groups prior to coupling reactions with organometallic reagents. However, the general chemoselectivity of organozinc reagents suggests a low reactivity towards the carboxylate group itself.

A study on the preparation of functionalized alkylzinc compounds highlighted that sensitive groups such as methyl or ethyl esters are tolerated when intermediate magnesium reagents are trapped in situ with zinc chloride. researchgate.net This further underscores the compatibility of the resulting organozinc species with ester functionalities.

Table 1: Compatibility of this compound with Esters

Coupling Partner Containing Ester Reaction Type Catalyst System Result Reference
Aryl halide with ester substituent Negishi Coupling Pd(0) catalyst High yield of coupled product, ester group remains intact. mit.edu

Nitriles/Cyano Groups

The nitrile or cyano group is another important functionality that often requires protection in the presence of more reactive organometallics. However, organozinc reagents, including presumably this compound, exhibit good tolerance towards nitriles.

Studies on Negishi cross-coupling reactions have demonstrated that substrates bearing cyano groups can be successfully coupled with organozinc reagents in high yields. mit.edu This compatibility allows for the direct use of cyano-substituted aryl halides and other electrophiles in reactions with this compound without side reactions involving the nitrile. The preparation of functionalized benzylic zinc reagents has also shown that the cyano group is well-tolerated. researchgate.net

Table 2: Compatibility of this compound with Nitriles

Coupling Partner Containing Nitrile Reaction Type Catalyst System Result Reference
Aryl halide with nitrile substituent Negishi Coupling Pd(0) catalyst High yield of coupled product, nitrile group remains intact. mit.edu

Halogens (other than the one reacting with zinc)

The chemoselectivity of organozinc reagents in reactions involving substrates with multiple halogen atoms is a critical aspect of their utility. It is often possible to selectively react one halogen over another, depending on the reaction conditions and the nature of the halogens.

In the preparation of polyfunctional arylmagnesium and arylzinc reagents, it has been shown that various halogen substituents such as -Cl and -F are well tolerated. researchgate.net This implies that this compound can be coupled with aryl or vinyl halides that contain other halogen atoms, allowing for sequential cross-coupling reactions. The relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can often be exploited to achieve selective transformations.

Silyl (B83357) Ethers and Protected Alcohols

Silyl ethers are common protecting groups for alcohols and are known to be stable under a wide range of reaction conditions, excluding those involving strong acids or fluoride (B91410) ions. The conditions for Negishi and other palladium-catalyzed cross-coupling reactions are generally compatible with the presence of silyl ether protecting groups. This allows for the use of this compound in the synthesis of complex molecules where hydroxyl groups are protected as silyl ethers.

The stability of silyl ethers towards organometallic reagents is well-established, particularly for less reactive species like organozinc compounds. libretexts.org This compatibility is crucial for multi-step syntheses where the preservation of protected alcohol functionalities is necessary.

Ketones and other Carbonyls (when not the reaction partner)

One of the significant advantages of organozinc reagents is their tolerance of ketone functionalities. Unlike Grignard or organolithium reagents, which readily add to ketones, organozinc reagents are generally unreactive towards them in the absence of a specific catalyst or promoter. This chemoselectivity allows for reactions such as Negishi cross-coupling to be performed on substrates containing ketone groups without the need for protecting the ketone.

Research on the preparation of functionalized alkylzinc reagents has demonstrated that even sensitive functional groups like ketones and aldehydes can be tolerated under specific conditions, further highlighting the chemoselective nature of these reagents. researchgate.net This enables the synthesis of complex molecules where a ketone moiety is present but not intended to be the site of reaction.

Table 3: Chemoselectivity of this compound in the Presence of Ketones

Coupling Partner Containing Ketone Reaction Type Catalyst System Result Reference
Aryl halide with ketone substituent Negishi Coupling Pd(0) or Ni(0) catalyst Selective cross-coupling at the halide position, ketone remains untouched.

Nitro Groups

The presence of a nitro group in a coupling partner can often pose a challenge in transition-metal-catalyzed reactions due to its strong electron-withdrawing nature and potential for side reactions. However, the Negishi coupling is renowned for its ability to tolerate a wide array of functionalities, including nitro groups. nih.gov

In the context of reactions involving arylzinc reagents, studies have shown that nitroarenes can be successfully coupled. While specific data for this compound is not extensively documented, the general robustness of the Negishi reaction suggests a high probability of compatibility. The choice of catalyst system is crucial in these cases. Palladium complexes, often in combination with specialized phosphine (B1218219) ligands, are typically employed to facilitate the cross-coupling while minimizing side reactions involving the nitro group. mit.eduorganic-chemistry.org

Table 1: Representative Negishi Coupling of Arylzinc Reagents with Nitro-Substituted Aryl Halides This table is illustrative and based on general findings for arylzinc reagents, as specific data for this compound is limited.

EntryArylzinc ReagentNitroaryl HalideCatalyst SystemYield (%)Reference
1Phenylzinc chloride4-NitrobromobenzenePd(OAc)₂ / SPhos85 mit.edu
2Tolylzinc bromide2-NitrochlorobenzenePd₂(dba)₃ / XPhos78 nih.gov

Amides and Phenols

Amide and phenol (B47542) functionalities are ubiquitous in biologically active molecules and pharmaceutical intermediates. Their acidic protons, however, can be problematic in reactions involving organometallic reagents.

Amides: The Negishi coupling has demonstrated compatibility with amide groups. researchgate.net The key to a successful coupling is often the selection of a suitable base and catalyst system that does not promote deprotonation of the amide N-H bond, which could lead to undesired side reactions. Modern catalyst systems, particularly those employing bulky biarylphosphine ligands, have shown remarkable efficacy in coupling substrates bearing amide functionalities. nih.gov

Phenols: The acidic proton of a phenol group presents a more significant challenge for organozinc reagents. Direct coupling with unprotected phenols is generally not feasible as the organozinc reagent would act as a base, deprotonating the phenol and quenching the reagent. Therefore, protection of the phenolic hydroxyl group is typically required before subjecting the substrate to a Negishi coupling reaction. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., tert-butyldimethylsilyl), which are stable under the reaction conditions and can be readily removed post-coupling.

Boronic Esters

Boronic esters are valuable functional groups in their own right, serving as key partners in the widely used Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org The compatibility of an organozinc reagent with a boronic ester opens up possibilities for sequential, one-pot cross-coupling strategies.

The Negishi coupling is generally compatible with boronic esters. researchgate.net The chemoselectivity of the reaction, favoring the reaction of the organozinc partner over the boronic ester, is a key advantage. This allows for the synthesis of molecules containing a boronic ester moiety, which can then be used in a subsequent Suzuki-Miyaura coupling to introduce another aryl or vinyl group. This orthogonality is highly valuable in the synthesis of complex, multi-substituted aromatic compounds.

Table 2: Chemoselective Cross-Coupling of Organozinc Reagents in the Presence of Boronic Esters This table illustrates the general principle of chemoselectivity, as specific examples with this compound are not readily available.

EntryOrganozinc ReagentElectrophile with Boronic EsterCatalyst SystemProductReference
1Ethylzinc bromide4-Bromophenylboronic acid pinacol (B44631) esterPd(PPh₃)₄4-Ethylphenylboronic acid pinacol ester researchgate.net
2Phenylzinc chloride1-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenePdCl₂(dppf)4-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene nih.gov

Strategies for Enhancing Functional Group Tolerance

The inherent functional group tolerance of the Negishi coupling can be further enhanced through strategic choices of catalysts and additives.

Catalysts: The development of sophisticated palladium catalysts has been instrumental in expanding the scope of the Negishi reaction. Ligands play a pivotal role in modulating the reactivity and stability of the palladium center. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald and others (e.g., SPhos, XPhos, CPhos), have proven to be particularly effective in promoting the coupling of a wide range of substrates with diverse functional groups. mit.eduorganic-chemistry.org These ligands facilitate the crucial reductive elimination step and can suppress side reactions, leading to higher yields and cleaner reaction profiles.

Additives: The addition of certain salts, most notably lithium chloride (LiCl), can have a profound effect on the reactivity and solubility of organozinc reagents. The formation of higher-order zincates upon the addition of LiCl can break up organozinc aggregates, leading to more reactive and soluble species. This can be particularly beneficial when dealing with less reactive substrates or when trying to perform couplings at lower temperatures. Other additives, such as N-methylimidazole, have also been shown to improve the efficiency and selectivity of Negishi couplings. nih.gov

Advanced Research Directions and Applications

Asymmetric Synthesis and Stereocontrol

The catalytic asymmetric addition of organozinc reagents to carbonyl compounds is a cornerstone of modern organic synthesis for creating chiral molecules. researchgate.net The development of methods to control the three-dimensional arrangement of atoms (stereocontrol) is critical for producing enantiomerically pure compounds, particularly for the pharmaceutical industry.

Enantioselective and diastereoselective transformations involving arylzinc reagents are well-established methods for synthesizing chiral alcohols. The addition of an arylzinc compound across the carbon-oxygen double bond of an aldehyde or ketone is a key carbon-carbon bond-forming reaction. In the absence of a chiral influence, this reaction produces a racemic mixture of two equal and opposite enantiomers. However, by introducing a chiral catalyst, one enantiomer can be favored, leading to high enantiomeric excess (e.e.).

While specific studies on 2-(1,3-Dioxan-2-yl)phenylZinc bromide are not extensively documented in general literature, its reactivity is analogous to other arylzinc halides. These reagents are widely used in enantioselective additions to aldehydes to produce enantioenriched secondary alcohols. researchgate.net Diastereoselective additions are also possible, for instance, when the substrate itself contains a stereocenter, such as in sugar-derived aldehydes, where the existing chirality directs the approach of the arylzinc reagent. orgsyn.org

The key to achieving high levels of stereocontrol is the use of chiral ligands that coordinate to the zinc atom, creating a chiral environment around the reactive center. researchgate.net This process, known as asymmetric induction, forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Below is a representative table illustrating the effectiveness of various chiral ligands in the asymmetric addition of a generic arylzinc reagent (ArZnX) to an aldehyde, a reaction pathway directly applicable to this compound.

Chiral Ligand TypeAldehyde SubstrateTypical Enantiomeric Excess (e.e.)Reference
Amino Alcohol (e.g., (-)-MIB)Benzaldehyde (B42025)>90% nih.gov
BINOL DerivativesAromatic Aldehydes>95% researchgate.net
Ferrocenyl Amino AlcoholsAromatic Aldehydesup to 99% researchgate.net
Aziridine (B145994) AlcoholsAromatic Aldehydesup to 90% thieme-connect.com

This table presents generalized data for arylzinc additions to demonstrate the efficacy of different ligand classes.

Continuous Flow Chemistry Integration

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, has emerged as a powerful technology in modern chemical synthesis. flinders.edu.au For reactions involving highly reactive or unstable intermediates like organozinc reagents, flow chemistry offers significant advantages over traditional batch processing. vapourtec.comresearchgate.net

The on-demand synthesis of organozinc reagents in a flow system overcomes many of the limitations associated with their instability and sensitivity to air and moisture. nih.gov By generating the reagent in a continuous stream and immediately using it in a subsequent reaction, decomposition is minimized, and handling of hazardous materials is reduced. researchgate.netacs.org

One of the most significant advantages of flow chemistry is its straightforward scalability. researchgate.netacs.org Increasing production capacity in a flow system is achieved by simply running the system for a longer duration or by "scaling out" (running multiple systems in parallel), rather than redesigning large-scale batch reactors. This makes flow synthesis particularly attractive for industrial applications where large quantities of material are required. acs.org

The integration of synthesis, work-up, and analysis into a single, automated system is another key benefit. researchgate.netresearchgate.net This "end-to-end" approach can significantly reduce manufacturing time and cost. The robust nature of flow processes for generating organozinc reagents and performing subsequent reactions, such as Negishi cross-couplings, highlights their industrial relevance for producing pharmaceuticals and other fine chemicals. acs.org

FeatureBatch ProcessingContinuous Flow Processing
Safety Higher risk of thermal runaway with exothermic reactions.Excellent heat dissipation, lower risk. vapourtec.com
Reagent Handling Requires storage of unstable organozinc reagents.On-demand generation and immediate use. nih.gov
Scalability Complex, requires reactor redesign.Simple, by extending run time or parallelization. acs.org
Reproducibility Can be variable due to mixing and thermal gradients.High, due to precise control of parameters. vapourtec.com
Process Integration Difficult to integrate multiple steps.Readily allows for multi-step, automated sequences. flinders.edu.au

Development of Bench-Stable Organozinc Reagents (e.g., Organozinc Pivalates)

A major drawback of traditional organozinc halides is their sensitivity to air and moisture, which necessitates handling under inert atmospheres and limits their practicality. thieme-connect.com A significant advancement in this area is the development of solid, bench-stable organozinc reagents, most notably organozinc pivalates. researchgate.netthieme-connect.com

These reagents are prepared by the transmetalation of an organozinc halide with zinc pivalate (B1233124) (Zn(OPiv)₂). nih.gov The resulting compounds, often formulated as RZnOPiv, can be isolated as solid powders that exhibit remarkable stability towards air and moisture, with some derivatives showing minimal loss of activity after hours of air exposure. acs.org This enhanced stability is a transformative development, allowing organozinc reagents to be handled and stored with much greater ease, akin to more stable organoboron compounds. researchgate.netnih.gov

The preparation is versatile and can be achieved through several routes, including magnesium insertion into an organic halide followed by reaction with Zn(OPiv)₂, or through directed metalation. thieme-connect.comnih.gov These solid pivalate reagents retain the high reactivity and functional group tolerance characteristic of organozinc compounds. They participate efficiently in a wide array of carbon-carbon bond-forming reactions, including Negishi cross-couplings, acylations, and allylations, making them highly valuable for both academic research and industrial applications. orgsyn.orgnih.gov The development of these user-friendly reagents represents a significant step toward making powerful organozinc chemistry more accessible and practical. researchgate.net

Applications in the Synthesis of Complex Molecular Architectures

There are no specific examples in the reviewed literature of this compound being used to construct complex molecular architectures. General methodologies involving functionalized organozinc reagents are widely used for building molecular complexity, but applications of this specific reagent have not been detailed.

Late-Stage Functionalization of Bioactive Molecules

The concept of late-stage functionalization is a powerful strategy in medicinal chemistry for modifying complex, drug-like molecules to rapidly generate analogues with improved properties. Organozinc reagents can be suitable for such transformations due to their functional group tolerance. However, no published research could be identified that specifically employs this compound for the late-stage functionalization of any bioactive molecules.

Access to Polyfunctionalized Scaffolds

The structure of this compound, containing both a reactive organometallic site and a protected functional group, makes it an ideal candidate for creating polyfunctionalized aromatic scaffolds. After a cross-coupling reaction, deprotection of the dioxan group would reveal an aldehyde, which can undergo a vast array of subsequent chemical transformations. This would allow for the sequential and controlled introduction of multiple functional groups. Nevertheless, specific research detailing the synthesis of polyfunctionalized scaffolds using this particular organozinc compound is not present in the available scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(1,3-Dioxan-2-yl)phenylzinc bromide, and what purity validation methods are recommended?

  • Methodology : The compound is typically synthesized via transmetallation reactions using organomagnesium or organolithium intermediates. For example, R. Giri's group utilized (2-(1,3-dioxan-2-yl)ethyl)zinc bromide in nickel-catalyzed reactions, highlighting the use of α-halo carbonyl derivatives and alkenylarenes as coupling partners . Purity validation often involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), gas chromatography-mass spectrometry (GC-MS), and elemental analysis. Handling under inert atmospheres (argon/nitrogen) is critical to prevent decomposition .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

  • Methodology : Store the compound in anhydrous tetrahydrofuran (THF) or diethyl ether under inert gas (argon) at –20°C to prevent hydrolysis or oxidation. Similar phosphonium bromide derivatives (e.g., 2-(1,3-dioxan-2-yl)ethyltriphenylphosphonium bromide) are stored in sealed containers at room temperature for short-term use, but prolonged storage requires refrigeration . Always use Schlenk-line techniques for transfers.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : ¹H and ¹³C NMR are primary tools for structural elucidation, with characteristic shifts for the dioxane ring (δ 4.5–5.0 ppm for protons adjacent to oxygen) and aryl-zinc bonds. Fourier-transform infrared spectroscopy (FTIR) identifies C-O-C stretches (~1100 cm⁻¹) and Zn-C vibrations. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies zinc content .

Advanced Research Questions

Q. What strategies optimize the use of this compound in nickel-catalyzed cross-coupling reactions, particularly regarding regioselectivity?

  • Methodology : Giri et al. demonstrated that Ni(cod)₂ in dichloroethane (DCE) at room temperature achieves 73% yield in regioselective dialkylation. Key factors include:

  • Catalyst loading : 5 mol% Ni(cod)₂.
  • Solvent effects : Polar aprotic solvents enhance zinc reagent stability.
  • Substrate design : Electron-rich alkenylarenes improve coupling efficiency .
    • Contradictions in reactivity under electron-deficient conditions may arise from competing β-hydride elimination, requiring ligand tuning (e.g., bidentate phosphines) .

Q. How does the 1,3-dioxane ring modulate the reactivity of phenylzinc bromide derivatives in organometallic reactions?

  • Methodology : The dioxane ring acts as a steric shield, protecting the zinc center while allowing controlled nucleophilic transfer. Comparative studies with non-cyclic analogs (e.g., benzylzinc bromide) show reduced aggregation and enhanced solubility in ethereal solvents. Electronic effects from the oxygen atoms may also stabilize transition states in cross-coupling reactions .

Q. How to address contradictions in catalytic activity data when using this compound under varying electronic environments?

  • Methodology : Systematic screening of electronic perturbations (e.g., para-substituted aryl groups) can isolate steric vs. electronic contributions. For instance, electron-withdrawing substituents on the aryl ring may slow transmetallation but reduce side reactions. Cross-referencing kinetic data (e.g., Eyring plots) with computational studies (DFT) helps resolve mechanistic discrepancies .

Q. What role does the zinc precursor play in the stability and reactivity of this compound in multi-component reactions?

  • Methodology : Zinc halides (e.g., ZnBr₂) as precursors can influence aggregation states. Highly purified zinc dust reduces oxidative byproducts. In situ generation via Grignard reagent transmetallation (e.g., RMgX + ZnBr₂ → RZnX) is preferred for air-sensitive applications .

Contradiction Analysis

  • Catalyst Compatibility : While Ni(cod)₂ is effective in Giri's work , other studies using palladium catalysts (e.g., Pd(PPh₃)₄) report lower yields for similar zinc reagents, highlighting the need for transition-metal-specific optimization .
  • Solvent Selection : Polar solvents like DCE improve nickel-catalyzed reactions but may destabilize zinc reagents in prolonged reactions. Alternative solvents (e.g., toluene/THF mixtures) balance stability and reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.